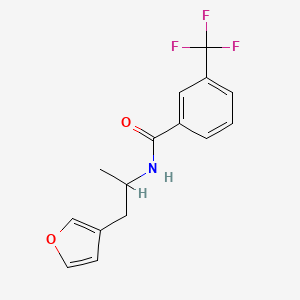![molecular formula C19H14F2N2O4S B3008697 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate CAS No. 877636-05-0](/img/structure/B3008697.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the pyrimidinyl Schiff base, 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol (HL) was synthesized by a method previously reported in the literature for the synthesis of a closely related compound .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate" .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds containing a sulfonamido moiety, similar in structure to the specified chemical, have been synthesized and tested for their antibacterial activities. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activities for eight of these compounds (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Activity
Research by Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with one compound in particular demonstrating potent inhibitory activity (Abdellatif et al., 2014).
Antioxidant Activity
A study by Aziz et al. (2021) investigated the antioxidant potential of novel indole-based heterocycles, which may share structural similarities with the chemical . One of the candidates showed higher antioxidant activity than ascorbic acid, indicating a potential for use in medicinal chemistry (Aziz et al., 2021).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential. The compounds were effective against Pseudococcidae insects and showed notable antimicrobial activity (Deohate & Palaspagar, 2020).
Molecular Solids Formation
Wang et al. (2014) studied the formation of novel crystals with a series of N-containing heterocycles, including molecules with structures similar to the specified chemical. These compounds showed strong hydrogen bonds and weak intermolecular interactions, which are crucial in the formation of higher-order supramolecular structures (Wang et al., 2014).
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For instance, the inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) as a new corrosion inhibitor on mild steel (MS) in 0.1 M HCl medium at varied temperature has been analyzed .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and application of “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate” and similar compounds . For instance, a structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors .
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4S/c1-10-6-11(2)23-19(22-10)28-9-12-7-15(24)16(8-26-12)27-18(25)17-13(20)4-3-5-14(17)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBYSDBSYRGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)
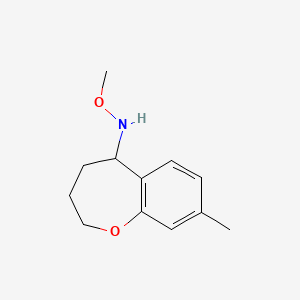

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
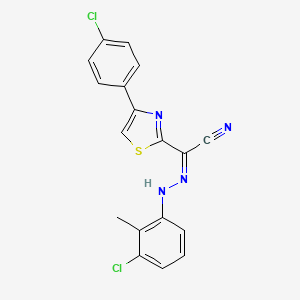
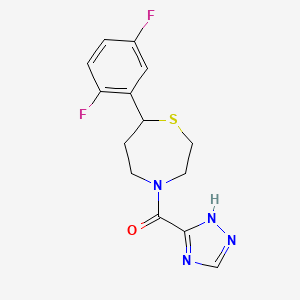
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
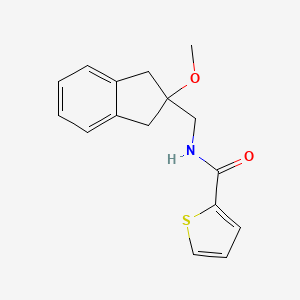
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

